1,4-Benzodioxin, 2-phenyl- is a chemical compound with the molecular formula and a molecular weight of 210.2280 g/mol. It features a benzodioxin structure, which is characterized by a dioxole ring fused to a benzene ring. This compound falls under the category of organic compounds and is noted for its potential biological activities, including enzyme inhibition and anti-inflammatory properties.
The compound is classified as a derivative of benzodioxane, which includes various substituted forms. It is cataloged under the CAS registry number 5770-58-1. The classification of 1,4-benzodioxin, 2-phenyl- can be summarized as follows:
The synthesis of 1,4-benzodioxin, 2-phenyl- can be achieved through various methods. A notable method involves the reaction of catechol derivatives with appropriate alkylating agents or sulfonates. For example, one synthesis pathway involves sulfonating phenoxypropanediol compounds followed by cyclization in the presence of a base to yield the desired benzodioxane derivative .
The synthetic process typically requires careful control of reaction conditions such as temperature and pH. The use of thin-layer chromatography (TLC) is common for monitoring the progress of the reaction until completion is confirmed by the appearance of a single spot on the chromatogram .
The structure of 1,4-benzodioxin, 2-phenyl- consists of a fused benzene and dioxole ring system. The chemical structure can be represented as follows:
Key structural data include:
1,4-Benzodioxin, 2-phenyl- participates in various chemical reactions typical for aromatic compounds. These may include electrophilic substitutions due to the electron-rich nature of the aromatic rings. Reactions can also involve nucleophilic attacks on the dioxole part of the molecule.
The compound's reactions often require specific conditions such as:
The biological activities associated with 1,4-benzodioxin, 2-phenyl- are largely attributed to its ability to interact with specific enzymes and receptors in biological systems.
Research indicates that this compound may act as an enzyme inhibitor, affecting pathways involved in inflammation and other physiological processes . The exact mechanism often involves the formation of enzyme-inhibitor complexes that alter normal enzymatic activity.
These properties suggest that while it has moderate volatility, it is relatively stable under standard conditions .
1,4-Benzodioxin, 2-phenyl- has significant applications in scientific research due to its pharmacological properties. It is being investigated for potential uses in:
This compound's versatility makes it a valuable candidate for further exploration in medicinal chemistry and related fields .
The 1,4-benzodioxane scaffold—a fused bicyclic system combining benzene and 1,4-dioxane rings—has evolved into a privileged structure in drug discovery due to its structural versatility, metabolic stability, and diverse bioactivity profiles. Early applications focused on cardiovascular and neurological targets, leveraging its capacity to mimic catecholamine motifs. By the 1990s, derivatives were engineered as α1-adrenoceptor (α1-AR) antagonists, exemplified by compounds like WB-4101, which showed sub-nanomolar affinity for α1A-AR subtypes [2]. The scaffold’s rigid oxygen-rich framework enables optimal spatial orientation of pharmacophores, facilitating receptor interactions while resisting enzymatic degradation [1]. Modern applications span antibacterial, anticancer, and anti-inflammatory agents, with over 50 lead compounds documented in recent literature [1].
Table 1: Therapeutic Applications of 1,4-Benzodioxane Derivatives
| Compound Class | Primary Target | Key Activity | Representative Agent |
|---|---|---|---|
| Arylpiperazine hybrids | α1-Adrenoceptors | Antagonism (hypertension, BPH) | Compound 3 (Ki = 0.15 nM) |
| Benzodioxane-chalcones | Monoamine oxidase B (MAO-B) | Inhibition (neurodegenerative diseases) | Compound 22 (IC₅₀ = 26 nM) |
| Phenylpiperazine derivatives | Cyclooxygenase-2 (COX-2) | Selective inhibition (inflammation) | 3k (IC₅₀ = 0.12 μM) |
| LTB₄ antagonists | Leukotriene B₄ receptors | Anti-inflammatory | LY223982 analog |
The introduction of a phenyl group at the C2 position of 1,4-benzodioxane induces critical steric and electronic modifications that enhance target engagement. The 2-phenyl group:
Table 2: Synthetic and Pharmacological Milestones
| Timeline | Innovation | Impact |
|---|---|---|
| 1980s–1990s | Arylpiperazine-1,4-benzodioxane hybrids | Pioneered α1-AR antagonists for BPH therapy |
| 2005 | Enantioselective resolution methods | Enabled chiral drug development (e.e. >98%) |
| 2016 | COX-2 selective phenylpiperazine derivatives | Achieved 70-fold COX-2 selectivity; oral efficacy |
| 2020 | MAO-B inhibitory chalcones | Delivered nanomolar potency for neurodegeneration |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2